5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Structural Classification and Nomenclature
The compound belongs to the pyrrolopyridine family, characterized by a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing). The IUPAC name 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine reflects its substitution pattern:
- Position 5 : Fluorine atom
- Position 6 : Iodine atom
- Ring fusion : Pyrrole fused to pyridine via positions 2 and 3 (indicated by "[2,3-b]")
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₄FIN₂ | |
| Molecular weight | 262.02 g/mol | |
| IUPAC name | This compound | |
| SMILES notation | Fc1cc2cc[nH]c2nc1I | |
| CAS registry number | 1228665-63-1 |
The planar bicyclic core enables π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic reactivity at adjacent positions.
Historical Context and Discovery Timeline
Pyrrolopyridines gained prominence in the mid-20th century, but the specific synthesis of this compound emerged more recently:
- 1960s–1990s : Foundational studies on pyrrolo[2,3-b]pyridines explored their reactivity and biological potential.
- Early 2000s : Advances in cross-coupling catalysis enabled precise halogenation strategies, facilitating the synthesis of multi-halogenated derivatives.
- 2010s : This compound was first reported in patent literature as an intermediate for kinase inhibitors, with optimized routes using Pd-mediated couplings.
Its development parallels the broader adoption of halogenated heterocycles in drug discovery, driven by the need for targeted bioactivity and metabolic stability.
Significance in Heterocyclic Chemistry
This compound holds strategic importance due to:
- Synthetic versatility : The iodine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances electronegativity and binding affinity.
- Bioisosteric potential : As a 7-azaindole analog, it mimics indole’s pharmacophore while offering improved solubility and metabolic resistance.
- Material science applications : Halogenated pyrrolopyridines are explored as organic semiconductors due to their charge-transport properties.
Table 2: Comparative Reactivity of Halogenated Pyrrolopyridines
| Compound | Halogen Positions | Key Reactions |
|---|---|---|
| 5-Fluoro-6-iodo derivative | 5 (F), 6 (I) | Suzuki coupling, SNAr |
| 4-Chloro-5-fluoro derivative | 4 (Cl), 5 (F) | Buchwald-Hartwig amination |
| 3-Bromo-7-azaindole | 3 (Br) | Ullmann coupling |
Data synthesized from .
Properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANIMKSNTZKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678437 | |
| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-63-1 | |
| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Halogenation and Cyclization Strategy
Method Overview:
This involves constructing the heterocyclic core first, followed by selective halogenation at specific positions.
- Step 1: Synthesize the pyrrolo[2,3-b]pyridine core via cyclization of suitable precursors such as 2-aminopyridines with α,β-unsaturated carbonyl compounds or via metal-catalyzed annulation reactions.
- Step 2: Introduce iodine at the 6-position through electrophilic iodination using I₂ and an oxidant like nitric acid or NIS.
- Step 3: Introduce fluorine at the 5-position using electrophilic fluorinating agents under mild conditions, ensuring regioselectivity.
- Patent WO2006063167A1 describes methods involving the synthesis of heterocyclic compounds with halogen substitutions, emphasizing the importance of regioselective halogenation on pyridyl rings attached to heterocycles.
- Precise control over substitution patterns.
- Suitable for synthesizing derivatives for medicinal chemistry.
Cross-Coupling and Functional Group Transformation Approach
Method Overview:
This approach employs cross-coupling reactions such as Suzuki or Stille coupling to install halogenated aromatic fragments, followed by cyclization to form the pyrrolo[2,3-b]pyridine core.
- Step 1: Prepare halogenated heteroaryl precursors, such as 5-fluoro-2-aminopyridine derivatives.
- Step 2: Perform Suzuki coupling with iodinated boronic acids or esters to introduce the iodine atom selectively.
- Step 3: Cyclize the intermediate using appropriate conditions (acidic or basic) to form the fused heterocycle.
- Patent literature indicates that such cross-coupling methods are effective for constructing complex heterocycles with multiple halogen substitutions.
- High versatility and functional group tolerance.
- Facilitates the synthesis of diverse analogs.
Example Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Halogenation | Pyrrolo[2,3-b]pyridine | I₂, NIS, Selectfluor | Mild, controlled temperature | Regioselectivity | Over-halogenation risk |
| Sequential Halogenation & Cyclization | 2-Aminopyridine derivatives | I₂, fluorinating agents | Mild to moderate, stepwise | Precise substitution | Multi-step process |
| Cross-Coupling & Cyclization | Halogenated heteroaryl compounds | Suzuki/Stille reagents | Elevated temperature, inert atmosphere | Versatile, high yield | Requires pre-functionalization |
Research Findings and Notes
- Selectivity Control: The regioselectivity of halogenation is critical; electrophilic halogenating agents and reaction conditions must be optimized to favor substitution at the desired positions without affecting other reactive sites.
- Stability Considerations: The stability of the halogenated intermediates influences the overall yield and purity of the final compound.
- Synthetic Challenges: Achieving simultaneous fluorination and iodination in a single step remains complex; most methods favor stepwise approaches.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Fluoropyridinium Salts:
Iodine Monochloride: Commonly used for iodination reactions.
Strong Acids and Bases: Employed to facilitate various substitution and cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for use in pharmaceutical applications .
Scientific Research Applications
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Research: Studied for its potential anthelmintic and insecticidal activities.
Pharmaceutical Development: Employed in the development of drugs targeting various molecular pathways, including those involved in neurodegenerative diseases and inflammatory conditions.
Industrial Applications: Utilized in the synthesis of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases and ion channels. For instance, it has been shown to interact with the Gln219 amino acid of the pentameric GluCl ion channel, leading to the disruption of ion flow and subsequent biological effects . This interaction can induce cell death in parasites and insects, making it a potential candidate for anthelmintic and insecticidal applications .
Comparison with Similar Compounds
Halogen Effects
Solubility and Pharmacokinetics
- Compared to thieno[2,3-b]pyridines, pyrrolo[2,3-b]pyridines (including the title compound) exhibit marginally better solubility due to nitrogen’s hydrogen-bonding capacity . However, iodine’s bulkiness may counteract this benefit, necessitating formulation strategies like cyclodextrin complexation .
- Carboxylic acid derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) show superior aqueous solubility, making them preferable for in vivo studies .
Pharmacological Potential
- Derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrate promising activity against FGFR1, with IC₅₀ values in the nanomolar range .
- Substitution at position 5 (e.g., cyclohexyl groups) enhances hydrophobic interactions in kinase binding pockets, while iodine at position 6 allows modular derivatization .
Biological Activity
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biochemical properties, cellular effects, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the empirical formula and a molecular weight of approximately 262.02 g/mol. The compound is characterized by a fluorine atom at position 5 and an iodine atom at position 6 of the pyrrolo ring, which significantly influences its reactivity and biological interactions. The presence of these halogen substituents enhances its ability to interact with various biological targets.
Mechanism of Action
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in cell signaling pathways. Notably, it has shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation, differentiation, and survival. By binding to the active sites of these receptors, the compound can modulate their activity, leading to significant effects on cell function.
Inhibition of SGK-1 Kinase
The compound has also been studied for its inhibitory effects on serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various disorders including cancer. In vitro assays have demonstrated that it can effectively inhibit SGK-1 activity, suggesting its potential use in treating conditions mediated by this kinase .
Cellular Effects
Impact on Cancer Cells
In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (4T1 line) by inducing apoptosis. This effect is primarily mediated through the disruption of FGFR signaling pathways.
Table 1: Biological Activity Against Cancer Cells
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| 4T1 (Breast Cancer) | Inhibition of proliferation | FGFR signaling disruption |
| A549 (Lung Cancer) | Induction of apoptosis | SGK-1 inhibition |
Case Studies
Case Study 1: FGFR Inhibition
In a study focusing on the efficacy of various pyrrolo derivatives, this compound was highlighted for its potent FGFR inhibitory activity. The study reported a significant reduction in cell viability in FGFR-dependent cancer models, supporting its potential as an anticancer agent .
Case Study 2: SGK-1 Related Disorders
Another investigation evaluated the compound's role in conditions associated with SGK-1 dysregulation. The results indicated that treatment with this compound led to marked improvements in cellular responses related to SGK-mediated pathways, further validating its therapeutic potential .
Q & A
Q. Advanced Research Focus
- Scaffold modification : Introduce substituents at the 3-position (e.g., aryl groups) to enhance binding affinity. For example, compound 4h (a derivative) showed FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively, via hydrophobic interactions in the ATP-binding pocket .
- SAR strategies : Fluorine at position 5 enhances metabolic stability, while iodine at position 6 improves steric complementarity. Use molecular docking (e.g., AutoDock Vina) to validate binding poses .
Data-Driven Insight : Compare IC₅₀ trends across kinase panels to identify off-target effects .
What analytical techniques are most reliable for characterizing this compound and its intermediates?
Q. Basic Research Focus
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.5–8.5 ppm) and fluorine coupling patterns. High-resolution MS (ESI+) validates molecular ions .
Advanced Tip : X-ray crystallography resolves regiochemistry ambiguities in halogenated analogs .
How do substituents at the 3-position of the pyrrolo[2,3-b]pyridine core influence solubility and bioavailability?
Q. Advanced Research Focus
- Solubility enhancement : Polar groups (e.g., -COOH, -CONH₂) at position 3 improve aqueous solubility. For example, 3-carboxy derivatives exhibit logP values <2.0, suitable for in vivo studies .
- Bioavailability trade-offs : Bulky substituents (e.g., aryl boronic esters) may reduce membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to screen derivatives .
Contradiction Alert : Some 3-alkyl derivatives show improved cellular uptake despite higher logP, suggesting transporter-mediated uptake .
What strategies address discrepancies in reported biological activities of pyrrolo[2,3-b]pyridine derivatives across studies?
Q. Data Contradiction Analysis
- Assay variability : Normalize activity data using internal controls (e.g., staurosporine for kinase assays). For example, IC₅₀ values for FGFR1 range from 7 nM to >1 µM depending on ATP concentration .
- Metabolic interference : Fluorine and iodine substituents may alter cytochrome P450 interactions. Perform stability assays in hepatocyte microsomes to reconcile in vitro vs. in vivo results .
Resolution Framework : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
What in vivo models are appropriate for evaluating the antitumor efficacy of this compound-based inhibitors?
Q. Advanced Research Focus
- Xenograft models : Use FGFR-driven tumors (e.g., NCI-H1581 for FGFR1 amplification). Dose derivatives at 10–50 mg/kg (oral or IP) and monitor tumor volume via caliper measurements .
- PK/PD correlation : Measure plasma exposure (AUC) and tumor drug levels via LC-MS/MS to link pharmacokinetics with target engagement .
Limitation Note : Species-specific metabolism (e.g., murine vs. human CYP3A4) may require transgenic models for translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
